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Compound of Interest

Compound Name: Adipic acid-d4

Cat. No.: B12314669

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected nuclear magnetic
resonance (NMR) and mass spectrometry (MS) spectral data for adipic acid-d4. Due to the
limited availability of direct experimental spectra for the deuterated species, this document
presents high-quality spectral data for unlabeled adipic acid as a reference. It further
elaborates on the anticipated spectral changes resulting from deuterium substitution at the C2,
C2', C5, and C5' positions. Detailed experimental protocols for acquiring such data are also
provided.

Introduction to Adipic Acid-d4

Adipic acid is a dicarboxylic acid of significant industrial importance, primarily as a monomer in
the production of nylon 6,6. Deuterium-labeled adipic acid, specifically adipic acid-d4
(HOOC(CH2)(CD2)2CH2COOH), serves as a valuable internal standard in quantitative mass
spectrometry-based studies, such as metabolic flux analysis and pharmacokinetic
assessments. The substitution of hydrogen with deuterium provides a distinct mass shift,
allowing for its differentiation from the endogenous, unlabeled analyte while maintaining nearly
identical chemical properties.

Predicted Spectral Data

The following tables summarize the experimental NMR and MS data for unlabeled adipic acid.
The expected modifications for adipic acid-d4 are described in the accompanying text.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data for Adipic Acid

Chemical Shift (8) o .
Protons . Multiplicity Integration
in DMSO-de (ppm)

-COOH ~12.0 Singlet 2H
-CHz- (0 to COOH) ~2.21 Triplet 4H
-CH:z- ( to COOH) ~1.51 Quintet 4H

Expected *H NMR Spectrum of Adipic Acid-d4:

In the *H NMR spectrum of adipic acid-d4, the signal corresponding to the a-protons at ~2.21
ppm would be absent due to the substitution of these four protons with deuterium. The
spectrum would be simplified, showing only the signal for the (3-protons at ~1.51 ppm and the
carboxylic acid protons at ~12.0 ppm.

Table 2: 13C NMR Spectral Data for Adipic Acid

Carbon Chemical Shift (6) in DMSO-ds (ppm)
-COOH ~174

-CHz- (a to COOH) ~34

-CHz- (B to COOH) ~24

Expected 3C NMR Spectrum of Adipic Acid-d4:

The 3C NMR spectrum of adipic acid-d4 is expected to show a few key differences compared
to the unlabeled compound. The carbon atom directly bonded to deuterium (the a-carbon) will
exhibit a triplet in the proton-coupled 13C spectrum due to C-D coupling. In the proton-
decoupled spectrum, this signal may appear as a slightly broadened and less intense peak
compared to its non-deuterated counterpart. A slight upfield shift (isotope shift) of the a-carbon
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signal is also anticipated. The chemical shifts of the other carbon atoms should remain largely
unaffected.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Adipic Acid

Parameter Value

Molecular Weight 146.14 g/mol

Molecular lon [M]* m/z 146

Key Fragment lons (EI) m/z 128, 112, 100[1]
Deprotonated Molecule [M-H]~ m/z 145.0511[2]

Key Fragment lons (CID of [M-H]?) m/z 127, 101, 83, 81[2][3]

Expected Mass Spectrum of Adipic Acid-d4:

The molecular weight of adipic acid-d4 is 150.17 g/mol [4]. Consequently, the molecular ion
peak in the mass spectrum will be observed at m/z 150, a shift of +4 mass units compared to
unlabeled adipic acid. The fragmentation pattern is expected to be analogous to the unlabeled
compound, with the corresponding fragment ions also shifted by +4 or a fraction thereof,
depending on which part of the molecule is retained in the fragment. For instance, the loss of a
water molecule from the deuterated parent ion would likely result in a fragment at m/z 132. A
study on adipic acid-d2 showed that the primary fragmentation is the loss of a water molecule.

Experimental Protocols

The following are detailed methodologies for the spectral analysis of adipic acid-d4.

NMR Spectroscopy

Sample Preparation:

o Weigh approximately 5-10 mg of adipic acid-d4 and dissolve it in approximately 0.7 mL of a
suitable deuterated solvent (e.g., DMSO-ds, Methanol-da4, or D20) in a clean, dry NMR tube.
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o Ensure complete dissolution by gentle vortexing.

e Add a small amount of an internal standard (e.qg., tetramethylsilane, TMS) if quantitative
analysis or precise chemical shift referencing is required. For spectra in D20, a reference
compound like 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) can be used.

Instrumentation and Data Acquisition:

e The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400
MHz or higher).

e H NMR:

o Acquire the spectrum using a standard single-pulse experiment.

o Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

o Use a sufficient number of scans to achieve a good signal-to-noise ratio.

o BC NMR:

o Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

o Set the spectral width to cover the expected range (e.g., 0-200 ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum to obtain pure absorption lineshapes.

Perform baseline correction to ensure a flat baseline.

Reference the chemical shifts to the internal standard or the residual solvent peak.

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.
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Mass Spectrometry

Sample Preparation:

e Prepare a stock solution of adipic acid-d4 in a suitable solvent (e.g., methanol, acetonitrile,

or water).

o For analysis by techniques like Electrospray lonization (ESI), further dilute the stock solution
to an appropriate concentration (e.g., 1-10 pg/mL) using the mobile phase as the diluent.

Instrumentation and Data Acquisition:

e The analysis can be performed on various mass spectrometers, such as a quadrupole, time-
of-flight (TOF), or Orbitrap mass analyzer, often coupled with a liquid chromatography (LC)
system for sample introduction.

e LC-MS (ESI):
o Use a suitable reverse-phase column (e.g., C18).

o Employ a mobile phase gradient of water and an organic solvent (e.g., methanol or
acetonitrile), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to

promote ionization.

o Set the mass spectrometer to operate in either positive or negative ion mode. For
dicarboxylic acids, negative ion mode is often preferred to observe the [M-H]~ ion.

o Acquire full scan mass spectra to identify the molecular ion.

o Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation

data.
Data Processing:
e Analyze the full scan data to determine the mass-to-charge ratio (m/z) of the molecular ion.

o Examine the MS/MS spectra to identify the characteristic fragment ions.
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e Use the accurate mass measurements from a high-resolution mass spectrometer to confirm
the elemental composition of the parent and fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of adipic acid-
d4.
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Caption: Experimental workflow for NMR and MS analysis of Adipic Acid-d4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Analysis of Adipic Acid-d4: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12314669#adipic-acid-d4-spectral-data-nmr-mass-
spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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